

4,6-Dimethylpyrimidin-5-ol chemical properties and structure

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Compound of Interest

Compound Name: 4,6-Dimethylpyrimidin-5-ol

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An In-Depth Technical Guide to **4,6-Dimethylpyrimidin-5-ol**: Properties, Structure, and Synthetic Utility

Authored by: Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **4,6-Dimethylpyrimidin-5-ol** (CAS No. 70345-38-9), a key heterocyclic building block in synthetic and medicinal chemistry. We will explore its fundamental chemical and physical properties, delve into its structural characteristics, including potential tautomerism, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will illuminate the compound's reactivity and its critical role as a precursor in the development of targeted therapeutics, particularly as a scaffold for selective kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile molecule in their research endeavors.

Introduction: The Significance of Substituted Pyrimidinols

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.^[1] Among these, substituted pyrimidinols like **4,6-Dimethylpyrimidin-5-ol** serve as versatile intermediates. Their utility stems from the tunable reactivity of the pyrimidine ring and the strategic placement of functional groups that allow for further molecular

elaboration. **4,6-Dimethylpyrimidin-5-ol**, in particular, has emerged as a valuable precursor in the synthesis of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC).^{[2][3]} This guide aims to provide an in-depth understanding of its chemical personality, empowering researchers to harness its full synthetic potential.

Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.

Key Identifiers and Properties

The essential properties of **4,6-Dimethylpyrimidin-5-ol** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	4,6-dimethylpyrimidin-5-ol	[4]
CAS Number	70345-38-9	[5][6]
Molecular Formula	C ₆ H ₈ N ₂ O	[5][6]
Molecular Weight	124.14 g/mol	[5][6]
Boiling Point	237.1°C at 760 mmHg	[4]
SMILES	CC1=NC=NC(C)=C1O	[4]
Purity (Typical)	≥95-97%	[6][7]
Storage	Store at 2-8°C	[4]

Structural Elucidation and Tautomerism

The structure of **4,6-Dimethylpyrimidin-5-ol** features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a hydroxyl group at position 5. A critical aspect of hydroxypyrimidines is their potential to exist in different tautomeric forms. While a specific crystallographic study for this molecule is not readily available in the cited literature, based on

the principles of heterocyclic chemistry, **4,6-Dimethylpyrimidin-5-ol** can be expected to exist in equilibrium between its enol and keto forms.^{[8][9]} The predominant tautomer in a given state (solid or solution) is influenced by factors such as solvent polarity and pH.

Figure 1: Potential keto-enol tautomerism of **4,6-Dimethylpyrimidin-5-ol**.

Synthesis Protocol

The synthesis of **4,6-Dimethylpyrimidin-5-ol** can be reliably achieved through a two-step process starting from 3-chloro-2,4-pentanedione.^[2] This method is efficient and utilizes readily available commercial reagents.

Rationale Behind Experimental Choices

The chosen synthetic route leverages a classical heterocyclic ring formation strategy. The reaction of a 1,3-dicarbonyl compound (3-chloro-2,4-pentanedione) with formamide provides the necessary atoms to construct the pyrimidine ring. Formamide serves as the source for N1, C2, and N3 atoms of the pyrimidine core. The initial reaction likely proceeds through an oxazole intermediate.^[2] The subsequent treatment with aqueous ammonia facilitates the ring closure and rearrangement to the final pyrimidinol product. Refluxing ensures sufficient energy to overcome the activation barriers for these transformations.

Step-by-Step Experimental Methodology

Materials:

- 3-chloro-2,4-pentanedione
- Formamide
- Formic acid
- Aqueous Ammonium Hydroxide (aq. NH₄OH)
- Acetone
- Round-bottom flask with reflux condenser

- Standard glassware and extraction equipment

Procedure:[2]

- Step 1: Oxazole Intermediate Formation. To a solution of 3-chloro-2,4-pentanedione (1.0 eq) in formic acid, add formamide (approx. 2.2 eq).
- Heat the reaction mixture to reflux and maintain for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Step 2: Pyrimidine Ring Formation. After cooling the reaction mixture to room temperature, carefully add aqueous ammonium hydroxide dropwise until a basic pH is achieved and maintained.
- Heat the resulting mixture to reflux for an additional 5 hours.
- Cool the mixture to room temperature and concentrate it under reduced pressure to remove volatiles.
- Step 3: Product Isolation. Add acetone to the resulting residue. The product is soluble in acetone, while inorganic salts precipitate.
- Filter the mixture to remove insoluble materials.
- Concentrate the acetone filtrate to yield **4,6-Dimethylpyrimidin-5-ol**. Further purification can be achieved by recrystallization or column chromatography if necessary.

Figure 2: Experimental workflow for the synthesis of **4,6-Dimethylpyrimidin-5-ol**.

Chemical Reactivity and Synthetic Applications

The utility of **4,6-Dimethylpyrimidin-5-ol** lies in its capacity to serve as a scaffold for further chemical modification. The hydroxyl group and the pyrimidine ring itself are sites for various chemical transformations.

Electrophilic Bromination

A key reaction for derivatization is the bromination of the pyrimidine ring. This is a crucial step in the synthesis of precursors for FGFR4 inhibitors.[\[2\]](#)

Protocol for Bromination:[\[2\]](#)

- Dissolve **4,6-Dimethylpyrimidin-5-ol** (1.0 eq) in Tetrahydrofuran (THF).
- Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (approx. 0.7 eq) to the solution.
- Stir the resulting mixture at room temperature for 5 hours.
- Monitor the reaction by TLC. Upon completion, concentrate the mixture.
- The residue is then worked up using an ethyl acetate/water extraction. The combined organic layers are dried, filtered, and concentrated.
- Purification by silica gel column chromatography yields the desired product, **2-Bromo-4,6-dimethylpyrimidin-5-ol**.

Mechanistic Insight: The pyrimidine ring, activated by the electron-donating hydroxyl and methyl groups, is susceptible to electrophilic substitution. DBDMH serves as a convenient and effective source of electrophilic bromine (Br^+). The reaction proceeds regioselectively to install the bromine atom at the C2 position, which is activated by the adjacent nitrogen atoms.

Role in Drug Discovery: A Precursor to FGFR4 Inhibitors

The most prominent application of **4,6-Dimethylpyrimidin-5-ol** is as a key intermediate in the synthesis of selective FGFR4 inhibitors.[\[2\]](#)[\[3\]](#) FGFR4 is recognized as an oncogene, and its overexpression is correlated with poor survival rates in patients with hepatocellular carcinoma.[\[2\]](#)

The synthetic strategy involves first brominating **4,6-Dimethylpyrimidin-5-ol** to produce **2-Bromo-4,6-dimethylpyrimidin-5-ol**. This bromo-derivative then serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or etherification reactions to introduce various side chains and build the final complex inhibitor molecules.[\[2\]](#)[\[10\]](#)

Figure 3: Role of **4,6-Dimethylpyrimidin-5-ol** in the drug development pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4,6-Dimethylpyrimidin-5-ol**. Based on available safety data, the compound is associated with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Recommended Precautions:

- Use only in a well-ventilated area, preferably a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Keep the container tightly closed and store in a well-ventilated place.

Conclusion

4,6-Dimethylpyrimidin-5-ol is a compound of significant interest due to its accessible synthesis and its proven utility as a versatile building block. Its well-defined reactivity, particularly its susceptibility to electrophilic substitution, makes it an ideal starting point for creating diverse molecular libraries. Its role in the development of targeted anti-cancer therapies, specifically as a core scaffold for FGFR4 inhibitors, underscores its importance in modern medicinal chemistry. This guide provides the foundational knowledge and practical

protocols necessary for researchers to confidently incorporate **4,6-Dimethylpyrimidin-5-ol** into their synthetic and drug discovery programs.

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